Cas no 45012-62-2 (H-Leu-allyl ester·p-tosylate)

H-Leu-allyl ester·p-tosylate 化学的及び物理的性質
名前と識別子
-
- H-Leu-allylester·p-tosylate
- H-Leu-allyl ester·p-tosylate
- QJLFJEIEFSDWQA-QMMMGPOBSA-N
- SCHEMBL6036584
- leucine allyl ester
- (S)-Allyl 2-amino-4-methylpentanoate
- 45012-62-2
- allyl L-leucinate
-
- インチ: InChI=1S/C9H17NO2/c1-4-5-12-9(11)8(10)6-7(2)3/h4,7-8H,1,5-6,10H2,2-3H3/t8-/m0/s1
- InChIKey: QJLFJEIEFSDWQA-QMMMGPOBSA-N
- ほほえんだ: C=CCOC(=O)[C@H](CC(C)C)N
計算された属性
- せいみつぶんしりょう: 171.125928785Da
- どういたいしつりょう: 171.125928785Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
H-Leu-allyl ester·p-tosylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1876265-5g |
(S)-Allyl 2-amino-4-methylpentanoate |
45012-62-2 | 98% | 5g |
¥5145.00 | 2024-05-13 | |
TRC | H246920-5g |
H-Leu-allyl ester·p-tosylate |
45012-62-2 | 5g |
$ 1115.00 | 2022-06-04 | ||
TRC | H246920-1g |
H-Leu-allyl ester·p-tosylate |
45012-62-2 | 1g |
$ 335.00 | 2022-06-04 | ||
TRC | H246920-2.5g |
H-Leu-allyl ester·p-tosylate |
45012-62-2 | 2.5g |
$ 535.00 | 2022-06-04 |
H-Leu-allyl ester·p-tosylate 合成方法
ごうせいかいろ 1
H-Leu-allyl ester·p-tosylate Raw materials
H-Leu-allyl ester·p-tosylate Preparation Products
H-Leu-allyl ester·p-tosylate 関連文献
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
H-Leu-allyl ester·p-tosylateに関する追加情報
Introduction to H-Leu-allyl ester·p-tosylate (CAS No. 45012-62-2)
H-Leu-allyl ester·p-tosylate (CAS No. 45012-62-2) is a versatile compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound, also known as N-(p-toluenesulfonyl)-L-leucine allyl ester, is a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique chemical structure and properties make it an essential component in the development of novel therapeutic agents and diagnostic tools.
The chemical structure of H-Leu-allyl ester·p-tosylate consists of an L-leucine residue, an allyl ester group, and a p-toluenesulfonyl (tosyl) protecting group. The tosyl group serves as a versatile protecting group for the amino functionality of the leucine residue, allowing for selective chemical transformations and subsequent deprotection steps. This combination of functional groups provides a robust platform for the synthesis of complex molecules with diverse biological activities.
Recent advancements in the field have highlighted the importance of H-Leu-allyl ester·p-tosylate in various applications. For instance, it has been utilized in the synthesis of peptides and peptidomimetics, which are crucial for understanding protein-protein interactions and developing new therapeutic strategies. The ability to selectively protect and deprotect amino groups is essential in these synthetic processes, and H-Leu-allyl ester·p-tosylate offers a reliable solution.
In addition to its role in peptide synthesis, H-Leu-allyl ester·p-tosylate has shown promise in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The use of H-Leu-allyl ester·p-tosylate as a prodrug intermediate can enhance the pharmacokinetic properties of drugs, such as improving solubility, stability, and bioavailability. This makes it a valuable tool in drug design and optimization.
The synthetic route to produce H-Leu-allyl ester·p-tosylate involves several well-established chemical reactions. Typically, L-leucine is first converted into its allyl ester derivative using an appropriate coupling reagent. Subsequently, the amino group is protected with p-toluenesulfonyl chloride to form the final product. The choice of reagents and reaction conditions is critical to ensure high yields and purity, which are essential for downstream applications.
The physical properties of H-Leu-allyl ester·p-tosylate have been extensively characterized. It is a white crystalline solid with a melting point ranging from 110°C to 115°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF), making it suitable for various synthetic protocols. Its stability under different conditions has also been studied, providing valuable insights into its handling and storage requirements.
In terms of biological activity, H-Leu-allyl ester·p-tosylate itself is generally considered non-toxic and non-hazardous. However, its derivatives and final products may exhibit specific biological activities depending on their structure and function. Therefore, safety guidelines should be followed when handling this compound and its derivatives.
The current research landscape highlights several ongoing studies involving H-Leu-allyl ester·p-tosylate. For example, researchers at the University of California have explored its use in the synthesis of novel antibiotics that target multidrug-resistant bacteria. These studies have shown promising results in vitro and are currently being evaluated in preclinical trials.
Another area of interest is the application of H-Leu-allyl ester·p-tosylate in cancer research. Scientists at Harvard Medical School have utilized this compound to develop targeted drug delivery systems that can selectively deliver therapeutic agents to cancer cells while minimizing side effects on healthy tissues. These systems leverage the unique properties of H-Leu-allyl ester·p-tosylate to enhance drug efficacy and patient outcomes.
In conclusion, H-Leu-allyl ester·p-tosylate (CAS No. 45012-62-2) is a multifaceted compound with significant potential in various scientific and pharmaceutical applications. Its versatility as a synthetic intermediate, combined with its favorable physical properties and biological activity, makes it an indispensable tool for researchers working in diverse fields. As ongoing research continues to uncover new applications and optimize existing ones, the importance of this compound is likely to grow even further.
45012-62-2 (H-Leu-allyl ester·p-tosylate) 関連製品
- 2649064-37-7(2-bromo-3-(isocyanatomethyl)pyridine)
- 2137667-58-2(4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine)
- 1339361-21-5(4-[(2-bromo-4-fluorophenyl)methyl]oxan-4-amine)
- 1805085-29-3(Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate)
- 2634687-84-4(Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]-)
- 1691766-82-1(5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole)
- 80058-85-1(2,5-Diisopropyl-4-phenoxyaniline)
- 2229594-35-6(tert-butyl 3-methyl-4-2-(methylamino)ethylpiperidine-1-carboxylate)
- 777886-69-8(2-(3-Nitrophenyl)azetidine)
- 1468435-30-4(2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride)




